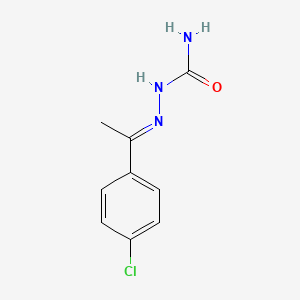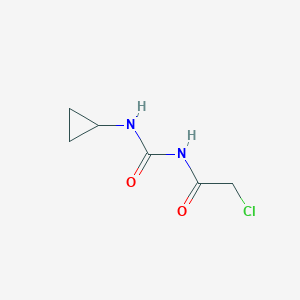
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Vue d'ensemble
Description
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO2 . It appears as an off-white amorphous powder or white flakes .
Molecular Structure Analysis
The molecule of 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde has normal bond lengths and angles . The dihedral angle between the mean plane of the isoxazole fragment and the benzene ring is 6.81 (2) .Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde has a molecular weight of 207.62 . It appears as an off-white amorphous powder or white flakes .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacophores
Isoxazoles, including our compound of interest, are frequently employed as pharmacophores in medicinal chemistry . These pharmacophores serve as essential structural motifs in drug design, contributing to the development of novel therapeutic agents. Researchers explore the modification of isoxazole derivatives to enhance their bioactivity and selectivity against specific targets.
Natural Product Synthesis
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde plays a crucial role as an intermediate in the synthesis of complex natural products . By strategically incorporating this compound into synthetic pathways, chemists can access intricate molecules with diverse biological activities. The versatility of isoxazoles allows for the construction of various natural product scaffolds.
Oxidation Reactions
The synthesis of our compound involves the oxidation of [3-(4-chlorophenyl)isoxazol-5-yl]methanol using pyridinium chloro-chromate (PCC) . This reaction showcases the utility of 3-(4-chlorophenyl)isoxazole-5-carbaldehyde as a precursor in oxidation processes. Researchers can explore its reactivity in other oxidative transformations, potentially leading to valuable functionalized derivatives.
Coordination Chemistry
The crystal structure of 3-(4-chlorophenyl)isoxazole-5-carbaldehyde reveals interesting features, such as the dihedral angle between the benzene and isoxazole rings . This compound’s coordination behavior with metal ions could be explored further. Investigating its complexation properties may yield insights into ligand design for catalysis or materials science.
Mécanisme D'action
Target of Action
Isoxazoles, the class of compounds to which it belongs, are often used as pharmacophores in medicinal chemistry . They are important intermediates in the synthesis of many complex natural products .
Mode of Action
Isoxazoles typically interact with their targets through the isoxazole ring, which can form various types of chemical bonds and interactions .
Biochemical Pathways
Isoxazoles are known to be involved in a wide range of biochemical pathways due to their versatile chemical structure .
Result of Action
The isoxazole ring in the compound could potentially interact with various biological targets, leading to a range of cellular responses .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFKKXOVOJMARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559548 | |
| Record name | 3-(4-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde | |
CAS RN |
121769-18-4 | |
| Record name | 3-(4-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole](/img/structure/B3024427.png)
![N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide](/img/structure/B3024428.png)






![(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid](/img/structure/B3024444.png)




